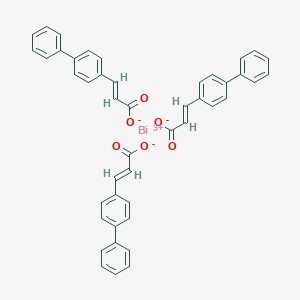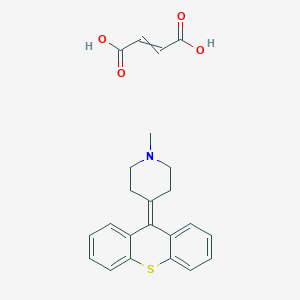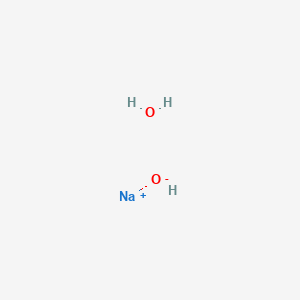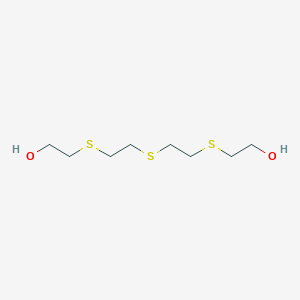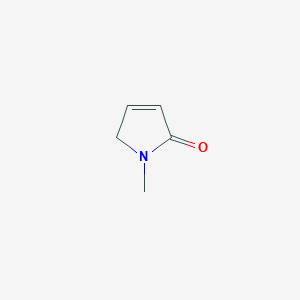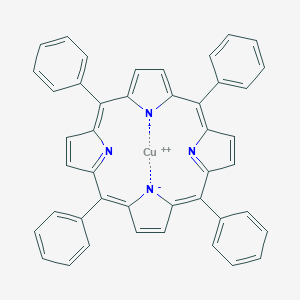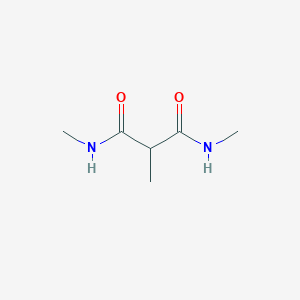
N,N',2-trimethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N',2-trimethylpropanediamide (TMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPD is a diamide compound that is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group.
Mécanisme D'action
The mechanism of action of N,N',2-trimethylpropanediamide is not fully understood. However, it is believed that N,N',2-trimethylpropanediamide may act as a radical scavenger and antioxidant. N,N',2-trimethylpropanediamide has been shown to inhibit lipid peroxidation and protect cells from oxidative stress. It has also been suggested that N,N',2-trimethylpropanediamide may have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
N,N',2-trimethylpropanediamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N',2-trimethylpropanediamide can protect cells from oxidative stress and reduce apoptosis. N,N',2-trimethylpropanediamide has also been shown to reduce inflammation and improve mitochondrial function. In vivo studies have shown that N,N',2-trimethylpropanediamide can improve cardiac function and reduce myocardial infarction size in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N,N',2-trimethylpropanediamide is its ability to act as a radical scavenger and antioxidant. This makes it a useful tool in studying oxidative stress and inflammation in vitro and in vivo. However, N,N',2-trimethylpropanediamide has some limitations in lab experiments. It has a short half-life and can be difficult to administer in vivo. It is also relatively unstable and can degrade over time.
Orientations Futures
There are several future directions for N,N',2-trimethylpropanediamide research. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. N,N',2-trimethylpropanediamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models. Another area of interest is its potential use in neurodegenerative diseases. N,N',2-trimethylpropanediamide has been shown to protect neurons from oxidative stress and reduce inflammation in vitro. Further studies are needed to determine the potential therapeutic applications of N,N',2-trimethylpropanediamide in these areas. Additionally, more research is needed to fully understand the mechanism of action of N,N',2-trimethylpropanediamide and its potential interactions with other compounds.
Méthodes De Synthèse
N,N',2-trimethylpropanediamide is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group. The reaction is carried out in the presence of a catalyst such as platinum or palladium. The resulting product is purified through distillation and recrystallization to obtain a pure form of N,N',2-trimethylpropanediamide.
Applications De Recherche Scientifique
N,N',2-trimethylpropanediamide has been used in various scientific research applications due to its unique properties. One of the primary uses of N,N',2-trimethylpropanediamide is as a co-catalyst in the synthesis of polyurethane foams. N,N',2-trimethylpropanediamide is also used as a curing agent in epoxy resins and as a stabilizer in PVC. In addition to its industrial uses, N,N',2-trimethylpropanediamide has also been studied for its potential applications in biological and medical research.
Propriétés
Numéro CAS |
13566-69-3 |
|---|---|
Nom du produit |
N,N',2-trimethylpropanediamide |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
N,N',2-trimethylpropanediamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(5(9)7-2)6(10)8-3/h4H,1-3H3,(H,7,9)(H,8,10) |
Clé InChI |
PRMCBQFBVZGCIA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)C(=O)NC |
SMILES canonique |
CC(C(=O)NC)C(=O)NC |
Autres numéros CAS |
13566-69-3 |
Synonymes |
2-mMa N,N'-dimethyl-2-methylmalondiamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



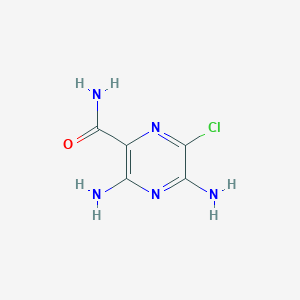
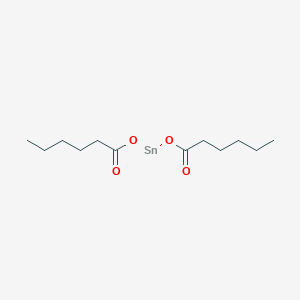
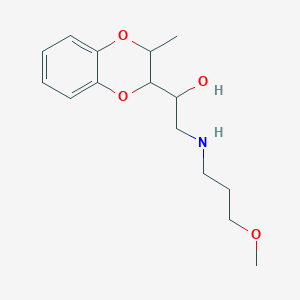
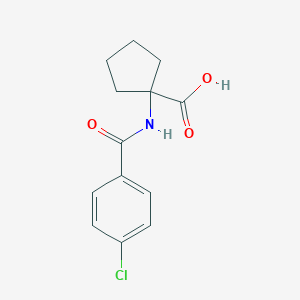
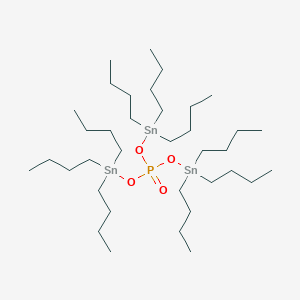
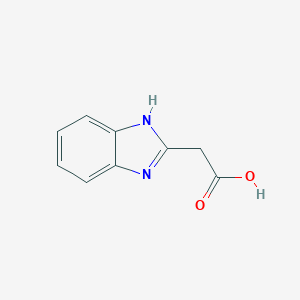
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
